molecular formula C21H31N3O3 B7015589 N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide

N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7015589
M. Wt: 373.5 g/mol
InChI Key: GBPXMKQSIJLVOE-UHFFFAOYSA-N
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Description

N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring, an oxane moiety, and a phenyl group substituted with an ethyl(methyl)carbamoyl group

Properties

IUPAC Name

N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-3-23(2)20(25)17-7-6-8-18(15-17)22-21(26)24-12-10-16(11-13-24)19-9-4-5-14-27-19/h6-8,15-16,19H,3-5,9-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPXMKQSIJLVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)C3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Oxane Moiety: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by an oxane group.

    Attachment of the Phenyl Group: The phenyl group with the ethyl(methyl)carbamoyl substituent can be attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the phenyl group to the piperidine-oxane intermediate, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the carbamoyl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a ligand for studying receptor interactions due to its piperidine and phenyl groups, which are common motifs in bioactive molecules.

Medicine

Medically, the compound could be investigated for its potential as a pharmaceutical agent. The presence of the piperidine ring suggests possible activity as a central nervous system agent, while the carbamoyl group may confer additional pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with receptors or enzymes, modulating their activity through binding interactions. The piperidine ring could mimic neurotransmitters, while the carbamoyl group might interact with active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylcarbamoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide: Similar structure but with a dimethylcarbamoyl group instead of an ethyl(methyl)carbamoyl group.

    N-[3-(ethylcarbamoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide: Lacks the methyl group in the carbamoyl substituent.

Uniqueness

N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both an oxane and a piperidine ring in the same molecule is relatively rare and offers unique opportunities for interaction with biological targets and materials.

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